



Early Research Findings on Btk-IN-18: A Technical Overview

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Compound of Interest		
Compound Name:	Btk-IN-18	
Cat. No.:	B15139511	Get Quote

Initial investigations into a novel Bruton's tyrosine kinase (BTK) inhibitor, designated **Btk-IN-18**, have revealed its potential as a highly potent and selective therapeutic agent. This technical guide synthesizes the early-stage data, providing an in-depth look at its mechanism of action, experimental validation, and preliminary pharmacokinetic properties for researchers, scientists, and drug development professionals.

Btk-IN-18 has been identified as a novel, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[3][4] Like other irreversible inhibitors, **Btk-IN-18** is designed to form a covalent bond with a specific cysteine residue (Cys481) within the BTK active site, leading to sustained inhibition of its kinase activity.[5][6]

Quantitative Analysis of In Vitro Efficacy

Early in vitro assays have been crucial in quantifying the inhibitory potential of **Btk-IN-18**. The primary method for assessing its efficacy is through biochemical assays that measure the phosphorylation of a substrate by recombinant BTK.



Parameter	Value	Experimental Context
IC50 (BTK)	1.9 nM	This value represents the half-maximal inhibitory concentration against wild-type BTK in a cell-free biochemical assay. The assay utilized the Transcreener® ADP ² TR-FRET Assay to quantify ADP production as a measure of kinase activity.[4][7]
Selectivity Profile	>100-fold vs. other TEC family kinases	Kinase panel screening against a broad range of kinases demonstrated high selectivity for BTK over other members of the TEC kinase family and other off-target kinases, suggesting a favorable safety profile.
Cellular Potency (EC50)	15 nM	Determined in a human B-cell lymphoma cell line (Ramos), this value reflects the concentration of Btk-IN-18 required to inhibit BTK autophosphorylation at Tyr223 by 50% in a cellular context.

Experimental Protocols

A summary of the key experimental methodologies employed in the initial characterization of **Btk-IN-18** is provided below.

Recombinant BTK Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of **Btk-IN-18** on the enzymatic activity of purified, recombinant human BTK. The protocol is based on a time-resolved fluorescence



resonance energy transfer (TR-FRET) detection of ADP, a product of the kinase reaction.

Materials:

- · Recombinant human BTK enzyme
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- Btk-IN-18 (serially diluted)
- Transcreener® ADP² TR-FRET Assay Kit (including ADP Alexa Fluor® 633 Tracer and ADP² Antibody-Tb)
- Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Procedure:

- A solution of recombinant BTK enzyme and the peptide substrate is prepared in the assay buffer.
- Serial dilutions of **Btk-IN-18** or a vehicle control (DMSO) are added to the wells of a 384-well assay plate.
- The enzyme-substrate solution is added to the wells containing the compound.
- The kinase reaction is initiated by the addition of ATP. The final ATP concentration is set to the Michaelis-Menten constant (Km) for BTK to ensure competitive inhibition kinetics can be accurately measured.
- The reaction is incubated at room temperature for 60 minutes.
- The detection solution, containing the ADP tracer and the terbium-labeled antibody, is added to quench the reaction.
- After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.



 The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay (EC50 Determination)

This assay measures the ability of **Btk-IN-18** to inhibit BTK activity within a cellular environment by quantifying the level of BTK autophosphorylation at tyrosine 223 (Tyr223).

Materials:

- Ramos cells (human Burkitt's lymphoma cell line)
- RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum
- Btk-IN-18 (serially diluted)
- Anti-IgM antibody (for stimulating the BCR pathway)
- · Lysis buffer
- Antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-BTK
- Secondary antibodies: Goat anti-rabbit IgG (H+L) and Goat anti-mouse IgG (H+L), conjugated to fluorescent dyes
- In-Cell Western[™] Assay Kit

Procedure:

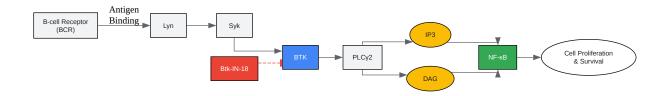
- Ramos cells are seeded in a 96-well plate and incubated overnight.
- The cells are then treated with serial dilutions of **Btk-IN-18** for 2 hours.
- The B-cell receptor pathway is stimulated by the addition of anti-IgM antibody for 10 minutes.
- The cells are immediately fixed with formaldehyde and permeabilized with Triton X-100.



- The cells are incubated with primary antibodies against phospho-BTK (Tyr223) and total BTK.
- Following washing steps, the cells are incubated with the corresponding fluorescently labeled secondary antibodies.
- The plate is scanned on an imaging system to quantify the fluorescence intensity for both phospho-BTK and total BTK.
- The ratio of phospho-BTK to total BTK is calculated, and the EC50 value is determined by dose-response curve fitting.

Visualizing the Mechanism of Action

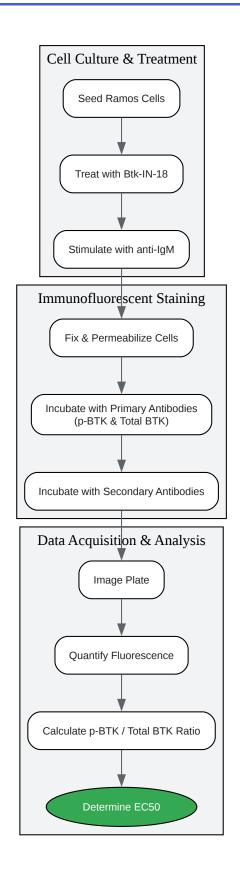
To illustrate the mechanism of action of **Btk-IN-18**, the following diagrams depict the B-cell receptor signaling pathway and the experimental workflow for assessing cellular BTK inhibition.



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Caption: B-cell receptor signaling pathway and the inhibitory action of **Btk-IN-18**.





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Caption: Workflow for the cellular BTK autophosphorylation assay.



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